

Unveiling the Spectroscopic Signature of Paeciloquinone E: A Technical Guide

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Compound of Interest

Compound Name: *Paeciloquinone E*

Cat. No.: *B15613954*

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A detailed technical guide providing an in-depth analysis of the spectroscopic data of **Paeciloquinone E**, a potent inhibitor of protein tyrosine kinases, has been compiled for researchers, scientists, and professionals in drug development. This guide offers a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry data, crucial for the identification and characterization of this bioactive compound isolated from the fungus *Paecilomyces carneus*.

Spectroscopic Data Summary

The structural elucidation of **Paeciloquinone E** relies on a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HR-ESI-MS).

Table 1: ^1H NMR Spectroscopic Data for Paeciloquinone E (DMSO- d_6 , 400 MHz)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	7.09	s	7.5
H-5	7.64	d	
H-7	7.64	d	
H-8	7.27	t	
1-OH	12.98	s	
3-OH	12.08	s	
6-OCH ₃	3.90	s	
2-CH ₂	4.60	s	
2'-OH	5.40	br s	

Table 2: ^{13}C NMR Spectroscopic Data for Paeciloquinone E (DMSO-d₆, 100 MHz)

Position	Chemical Shift (δ) ppm
C-1	161.5
C-2	108.2
C-3	165.0
C-4	98.6
C-4a	132.8
C-5	119.5
C-6	161.7
C-7	115.9
C-8	123.5
C-8a	136.9
C-9	186.8
C-9a	113.8
C-10	181.5
C-10a	108.9
6-OCH ₃	56.1
2-CH ₂	55.8

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Paeciloquinone E

Ion	Calculated m/z	Found m/z
[M+H] ⁺	317.0607	317.0610

Experimental Protocols

The acquisition of the spectroscopic data for **Paeciloquinone E** followed standardized and rigorous experimental procedures.

Isolation of Paeciloquinone E

Paeciloquinone E was isolated from the culture broth of the fungus *Paecilomyces carneus* P-177. The fermentation, extraction, and purification were conducted as described in the foundational study by Fredenhagen et al. (1995). The final purification was achieved using high-performance liquid chromatography (HPLC).

NMR Spectroscopy

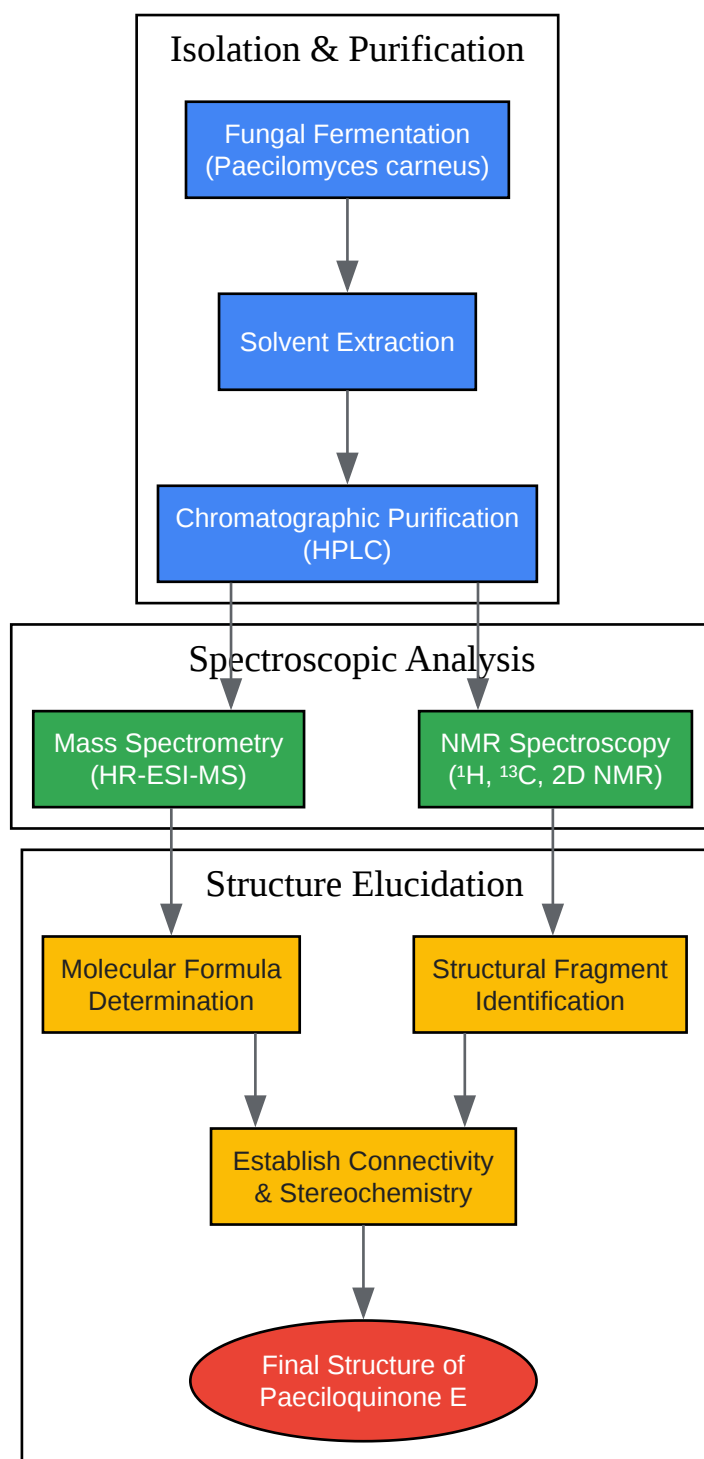
^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d_6), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are given in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The accurate mass measurement of the protonated molecular ion $[\text{M}+\text{H}]^+$ was used to confirm the elemental composition of **Paeciloquinone E**.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a novel natural product like **Paeciloquinone E** is crucial for its unambiguous identification. The following diagram illustrates this general workflow.



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General workflow for the spectroscopic analysis of a natural product.

This guide serves as a valuable resource for the scientific community, providing the foundational spectroscopic data and procedural context necessary for future research and development involving **Paeciloquinone E**.

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